

Isovestitol: A Technical Guide to its Discovery, Research, and Biological Significance

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Compound of Interest

Compound Name: **Isovestitol**
Cat. No.: **B12737435**

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Executive Summary

Isovestitol, a naturally occurring isoflavan, has been a subject of phytochemical interest since its discovery as a phytoalexin. This technical guide provides a comprehensive overview of **isovestitol**'s discovery, historical research, and its known and potential biological activities. The document details experimental protocols for its isolation and characterization, presents available quantitative data, and visualizes key signaling pathways potentially modulated by this isoflavonoid. While specific quantitative biological data for **isovestitol** remains limited in publicly accessible literature, this guide contextualizes its potential activities by including data on structurally related isoflavonoids.

Discovery and Historical Research

Isovestitol (7,4'-dihydroxy-2'-methoxyisoflavan) was first reported in the late 1970s by the extensive work of Dr. John L. Ingham on phytoalexins from the plant family Leguminosae. Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. Ingham's pioneering research identified **isovestitol** as a stress metabolite in various species of the genus *Trifolium* (clover).

His work, primarily published in journals such as *Phytochemistry*, involved the isolation and structural elucidation of numerous isoflavonoid phytoalexins. These studies laid the foundation for understanding the chemical defense mechanisms in legumes and introduced a range of

novel isoflavonoid structures, including **isovestitol**, to the scientific community. While the original publications detailing the very first isolation are not readily available in full text, subsequent compilations and phytochemical dictionaries credit Ingham's work for the discovery of this compound. **Isovestitol** has also been reported in other legumes, such as *Lablab purpureus* (hyacinth bean)[1].

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₄	PubChem[1]
Molecular Weight	272.29 g/mol	PubChem[1]
IUPAC Name	3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol	PubChem[1]
CAS Number	63631-42-5	PubChem[1]
Physical Description	Solid	PubChem[1]
Melting Point	95 - 97 °C	PubChem[1]

Biological Activity and Potential Therapeutic Relevance

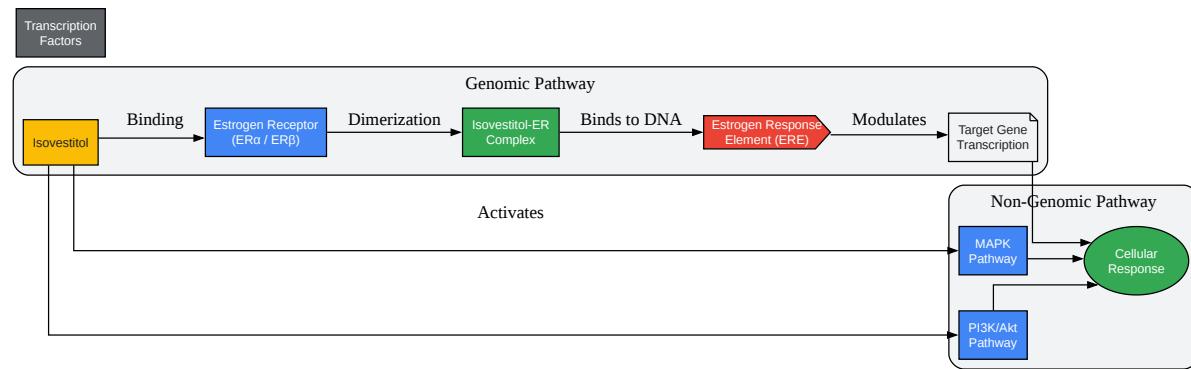
While specific quantitative data on the biological activity of **isovestitol** is scarce in the literature, its structural similarity to other well-studied isoflavonoids, such as vestitol and neovestitol, suggests potential phytoestrogenic and anti-inflammatory properties.

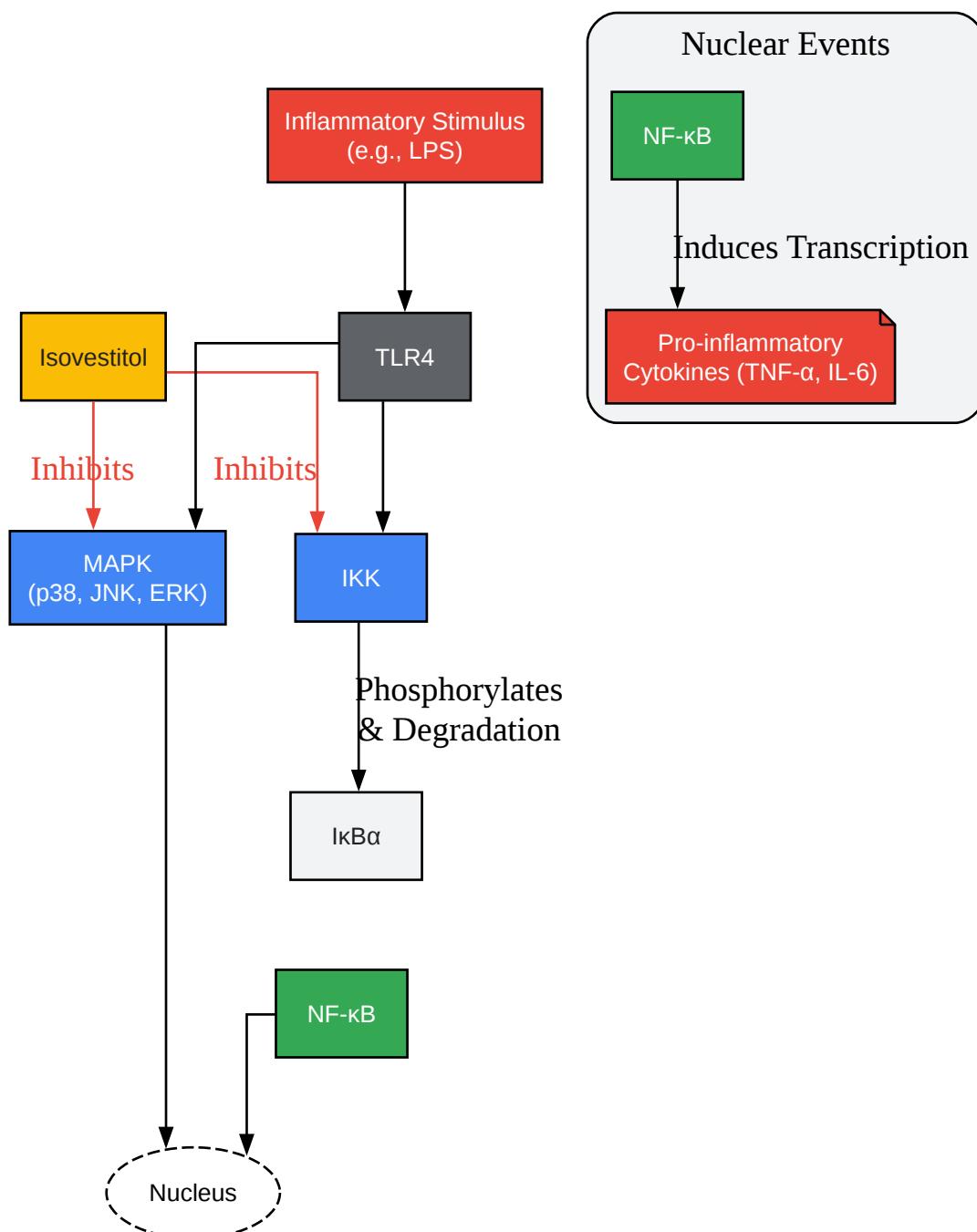
Phytoestrogenic Activity

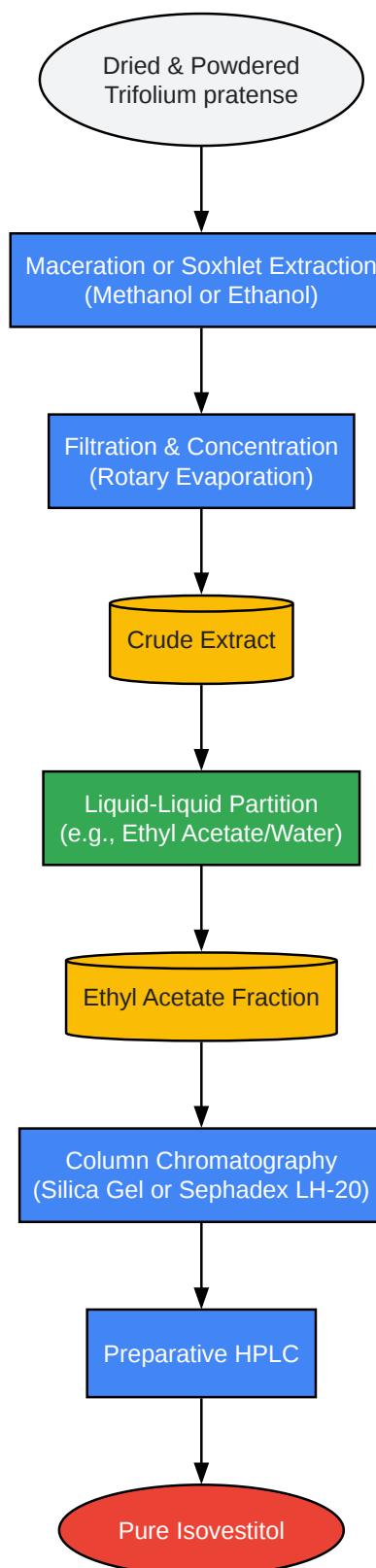
Isoflavonoids are known phytoestrogens, plant-derived compounds that can bind to estrogen receptors (ERs), primarily ER β , and exert weak estrogenic or antiestrogenic effects. This activity is attributed to their structural similarity to estradiol. The potential for **isovestitol** to act as a selective estrogen receptor modulator (SERM) warrants further investigation for applications in hormone-dependent conditions.

Signaling Pathway: Estrogen Receptor Modulation

Isoflavonoids can influence both genomic and non-genomic estrogen signaling pathways.





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References

- 1. Isovestitol | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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